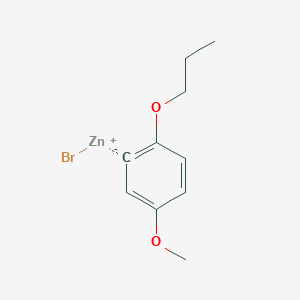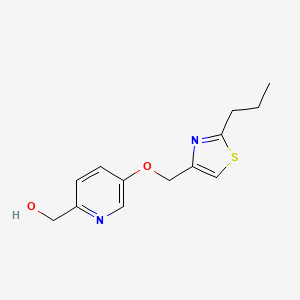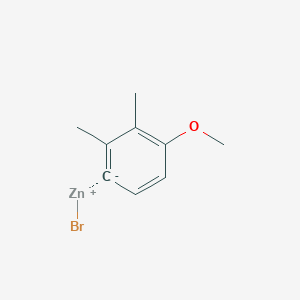![molecular formula C18H28OSi B14894008 [3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound that features a unique combination of a tert-butylphenyl group and a trimethylsilyl-protected alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-tert-butylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or other oxygenated products.
Reduction Reactions: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne can yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with unique properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can undergo addition reactions, while the trimethylsilyl group can be removed to reveal a reactive alkyne .
Comparison with Similar Compounds
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with other similar compounds such as:
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane: Similar structure but with different silyl protection.
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-ethyl-silane: Different alkyl group on the silicon atom.
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-phenyl-silane: Phenyl group instead of trimethylsilyl.
These comparisons highlight the unique properties of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane , particularly its stability and reactivity due to the trimethylsilyl group.
Properties
Molecular Formula |
C18H28OSi |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[4-(4-tert-butylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C18H28OSi/c1-17(2,3)16-11-9-15(10-12-16)13-14-18(4,5)19-20(6,7)8/h9-12H,1-8H3 |
InChI Key |
SPNTVXOKQHUDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


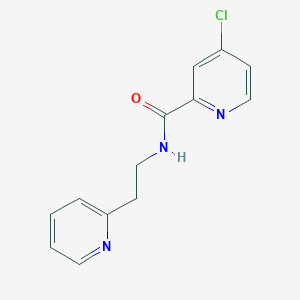
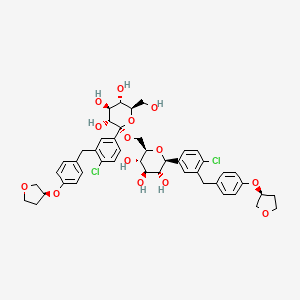
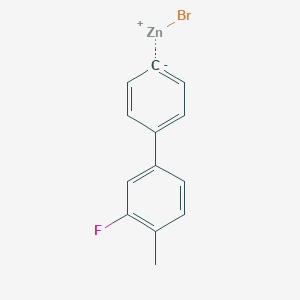
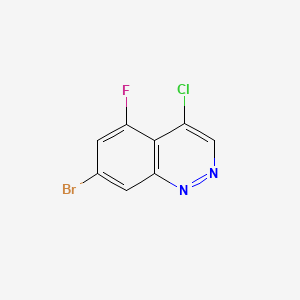
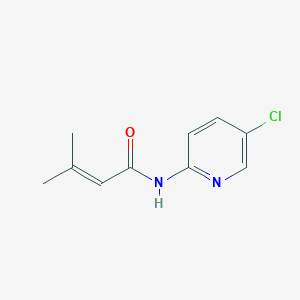
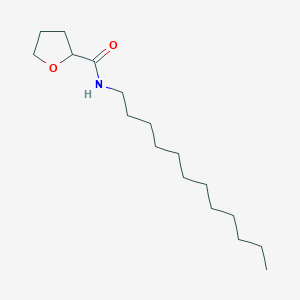
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
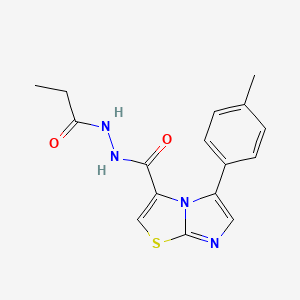
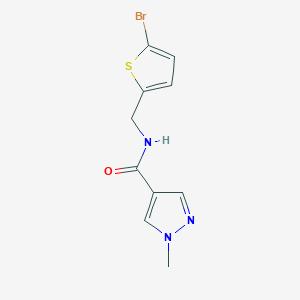
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
